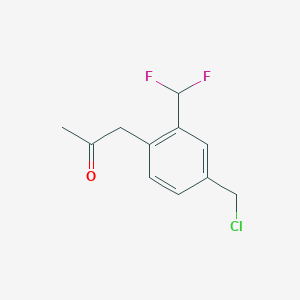
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloromethyl group to the phenyl ring through a halogenation reaction.
Fluorination: Introduction of the difluoromethyl group using fluorinating agents.
Ketone Formation: Formation of the propan-2-one moiety through a series of reactions involving oxidation and rearrangement.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups may play a role in binding to enzymes or receptors, leading to modulation of biological activity. The propan-2-one moiety may also contribute to the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds, such as:
1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(4-(Difluoromethyl)phenyl)propan-2-one:
1-(4-(Chloromethyl)-2-(fluoromethyl)phenyl)propan-2-one: Contains a fluoromethyl group instead of a difluoromethyl group, leading to variations in chemical behavior.
Propiedades
Fórmula molecular |
C11H11ClF2O |
|---|---|
Peso molecular |
232.65 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)4-9-3-2-8(6-12)5-10(9)11(13)14/h2-3,5,11H,4,6H2,1H3 |
Clave InChI |
IPJCBPWKCUGJMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)CCl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


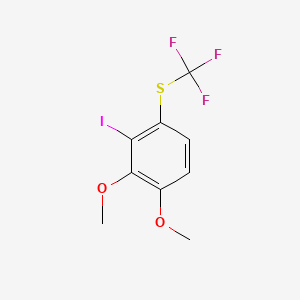


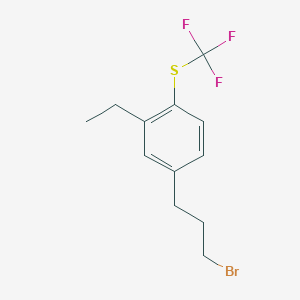
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
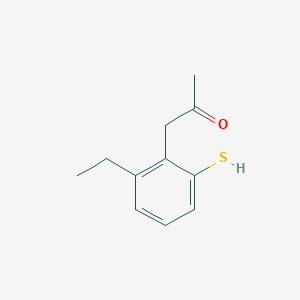


![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
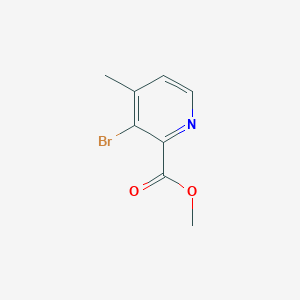
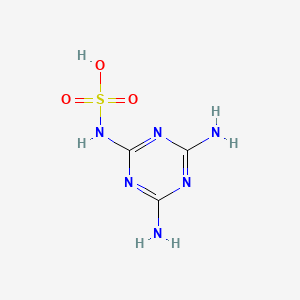

![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
